(2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{4-[(4-FLUOROBENZYL)OXY]PHENYL}ACRYLAMIDE
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Overview
Description
(2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{4-[(4-FLUOROBENZYL)OXY]PHENYL}ACRYLAMIDE is a synthetic organic compound characterized by its complex structure, which includes cyano, dichlorophenyl, and fluorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{4-[(4-FLUOROBENZYL)OXY]PHENYL}ACRYLAMIDE typically involves multi-step organic reactions. One common method is the Knoevenagel condensation, which involves the reaction of an aldehyde with a malononitrile in the presence of a base to form the cyanoacrylamide core . The reaction conditions often require a solvent such as ethanol and a catalyst like piperidine to facilitate the condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{4-[(4-FLUOROBENZYL)OXY]PHENYL}ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano and dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
(2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{4-[(4-FLUOROBENZYL)OXY]PHENYL}ACRYLAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{4-[(4-FLUOROBENZYL)OXY]PHENYL}ACRYLAMIDE exerts its effects involves its interaction with specific molecular targets. For instance, in cancer research, it may act by binding to tumor-associated antigens and recruiting immune cells to exert cytotoxic effects . This dual-targeting mechanism enhances its effectiveness in targeting cancer cells while minimizing damage to healthy tissues.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with similar dichlorophenyl groups.
Fluorobenzyl derivatives: Compounds containing fluorobenzyl groups.
Uniqueness
(2E)-2-CYANO-N-(3,5-DICHLOROPHENYL)-3-{4-[(4-FLUOROBENZYL)OXY]PHENYL}ACRYLAMIDE is unique due to its combination of cyano, dichlorophenyl, and fluorobenzyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-[4-[(4-fluorophenyl)methoxy]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2FN2O2/c24-18-10-19(25)12-21(11-18)28-23(29)17(13-27)9-15-3-7-22(8-4-15)30-14-16-1-5-20(26)6-2-16/h1-12H,14H2,(H,28,29)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDKINQHGWIDAL-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC(=CC(=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC(=CC(=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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